5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole
Description
5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a fluorine atom at the 5-position of the benzimidazole core and a piperazine moiety linked via an ethyl chain at the 1-position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in binding to biological targets, such as enzymes and receptors. The fluorine substitution enhances metabolic stability and bioavailability, while the piperazine-ethyl group contributes to solubility and receptor interactions .
Properties
IUPAC Name |
5-fluoro-1-(2-piperazin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4/c14-11-1-2-13-12(9-11)16-10-18(13)8-7-17-5-3-15-4-6-17/h1-2,9-10,15H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUSCUMVKNUKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced at the 5-position of the benzimidazole ring using electrophilic fluorination reagents such as Selectfluor.
Attachment of the piperazine moiety: The piperazine moiety can be attached via an ethyl linker through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .
Scientific Research Applications
5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential antimicrobial, antiviral, and anticancer activities. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is explored for its therapeutic potential in treating infections, cancer, and other diseases. Preclinical studies and clinical trials may be conducted to evaluate its efficacy and safety.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes, disrupt cellular processes, or interfere with the replication of pathogens. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Halogenation Patterns
- 5-Fluoro substitution: The fluorine atom in the target compound reduces metabolic degradation compared to non-halogenated analogs, as seen in 5-fluoro-2-hydrazinyl-1H-benzo[d]imidazole (84% structural similarity) .
- 5,6-Difluoro analogs : Compounds like 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole (89% similarity) exhibit enhanced electronic effects but may face steric hindrance in target binding .
Heterocyclic Extensions
- Piperazine-linked derivatives : The ethyl-piperazine chain in the target compound contrasts with analogs like 2-Methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760), where the piperazine is directly attached to the benzimidazole core. SAM-760’s sulfonyl group alters pharmacokinetics, reducing drug-drug interactions .
- Pyrrolidine/pyrrole hybrids : Etonitazepyne (5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole) replaces piperazine with pyrrolidine, enhancing lipophilicity and central nervous system penetration .
Pharmacological Profiles
Anticancer Activity
- PF-4708671 : This compound (2-((4-(5-ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole) inhibits phospho-p70S6K, showing potent antiproliferative effects in SCC-4 and SCC-25 cells. The trifluoromethyl group enhances target affinity compared to the 5-fluoro substituent in the target compound .
- Sulfonamide-linked derivatives : Compounds like 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides exhibit V600EBRAF inhibitory effects, leveraging the benzimidazole core for kinase binding .
Key Research Findings and Trends
- Piperazine vs. other amines : Piperazine-containing benzimidazoles (e.g., SAM-760, PF-4708671) generally exhibit improved solubility and reduced toxicity compared to pyrrolidine or morpholine analogs .
- Fluorine vs. nitro groups : While 5-fluoro substitution enhances metabolic stability, 5-nitro derivatives (e.g., isotonitazene) prioritize potency over safety, limiting therapeutic utility .
Biological Activity
5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, characterized by its unique structure that includes a fluorinated benzimidazole core and a piperazine moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.31 g/mol. The presence of the fluorine atom at the 5-position of the benzimidazole ring enhances its biological activity by influencing electronic properties and solubility.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study comparing various benzimidazole compounds showed that this compound demonstrated effective inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL, comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 1 - 4 | Bacillus cereus, Staphylococcus aureus |
| Ciprofloxacin | 1 | Bacillus cereus |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.59 |
| A549 | 2.48 |
| PC-3 | 0.01 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in cell proliferation and survival pathways. For instance, studies have indicated that benzimidazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various biological assays:
- Urease Inhibition : A study reported that related benzimidazole derivatives exhibited urease inhibition with IC50 values significantly lower than traditional urease inhibitors like thiourea and hydroxyurea . This suggests potential applications in treating conditions associated with urease-producing bacteria.
- Cytotoxicity Profiles : An MTT assay performed on NIH-3T3 cells demonstrated that while the compound was cytotoxic, it maintained higher IC50 values than those observed in cancer cell lines, indicating selectivity towards malignant cells .
Q & A
Basic: What synthetic strategies are optimized for preparing 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
Methodological Answer:
The compound’s synthesis typically involves multi-step protocols:
- Core Formation : Microwave-assisted cyclization of 2-fluoro-1,2-diaminobenzene derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions achieves the benzimidazole core. Microwave irradiation reduces reaction time (10–15 minutes) and improves yields (~75–85%) compared to conventional heating .
- Piperazine Functionalization : Alkylation of the benzimidazole nitrogen with 2-chloroethylpiperazine in polar aprotic solvents (DMF or DMSO) at 80–100°C for 6–8 hours introduces the piperazine-ethyl side chain. Catalytic KI enhances nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures ensures >95% purity.
Critical Factors : Excess alkylating agent (1.5–2 eq.) minimizes side products, while controlled pH during cyclization prevents decomposition of the fluorinated intermediate .
Basic: How is structural confirmation of this compound achieved using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Absorbances at 1620–1640 cm⁻¹ (C=N stretch, benzimidazole) and 2800–2900 cm⁻¹ (C-H stretch, piperazine) support functional groups .
- HPLC-MS : Retention time consistency with standards and molecular ion peaks ([M+H]⁺ at m/z 305) ensure identity and purity .
Advanced: How does the position of fluorine and piperazine substitution influence biological activity in related benzimidazole derivatives?
Methodological Answer:
- Fluorine Impact : The 5-fluoro substituent enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show 5-fluoro analogs exhibit 2–3× higher antimicrobial activity than non-fluorinated derivatives due to increased electronegativity and hydrogen-bonding potential .
- Piperazine Role : The 2-(piperazin-1-yl)ethyl side chain introduces basicity and flexibility, facilitating interactions with target proteins (e.g., kinases or GPCRs). Modifications to the piperazine ring (e.g., N-methylation) reduce off-target binding while maintaining potency .
- SAR Studies : Analog libraries with varied substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) reveal that electron-withdrawing groups at the benzimidazole 5-position enhance target affinity by ~40% .
Advanced: How can contradictory data on synthetic yields or biological activity be resolved?
Methodological Answer:
- Yield Discrepancies : Divergent yields (e.g., 70% vs. 85%) often stem from solvent polarity (DMF vs. DMSO) or catalyst loading (KI at 0.1 eq. vs. 0.2 eq.). Statistical optimization (e.g., Box-Behnken design) identifies optimal conditions .
- Biological Variability : Inconsistent IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell cultures). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce variability .
- Computational Validation : Molecular docking (AutoDock Vina) reconciles activity differences by modeling ligand-receptor interactions. For example, fluorine’s electrostatic contributions may explain potency shifts across analogs .
Advanced: What methodologies are used to evaluate the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADME Studies :
- Solubility : Shake-flask method in PBS (pH 7.4) measures aqueous solubility (typically <10 µM, necessitating prodrug strategies) .
- Metabolic Stability : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation. Fluorine reduces oxidation rates, extending half-life to >4 hours .
- Toxicity Screening :
- hERG Inhibition : Patch-clamp assays assess cardiac risk (IC₅₀ >10 µM is acceptable) .
- Ames Test : Absence of mutagenicity in S. typhimurium strains TA98/TA100 confirms safety .
Advanced: How can molecular docking guide the optimization of this compound for specific targets (e.g., kinases)?
Methodological Answer:
- Target Selection : Prioritize kinases with ATP-binding pockets accommodating bulky benzimidazole cores (e.g., EGFR or CDK2) .
- Docking Workflow :
- Protein Preparation : Retrieve target structure (PDB ID), remove water, add hydrogens, and define binding sites (AutoDock Tools).
- Ligand Preparation : Generate 3D conformers (Open Babel) and assign charges (Gasteiger-Marsili).
- Pose Scoring : Glide SP/XP scoring identifies poses with strong hydrogen bonds (e.g., piperazine-N with Asp831 in EGFR) and hydrophobic contacts (fluorine with Phe723) .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
